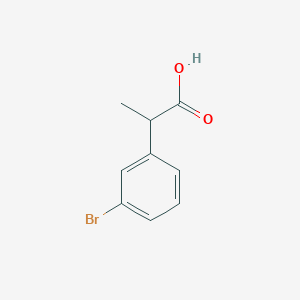

2-(3-Bromophenyl)propanoic acid

Übersicht

Beschreibung

N2,N2-Dimethylguanosin: ist ein modifiziertes Nukleosid, das in Transfer-RNA (tRNA) und kleiner nuklearer RNA (snRNA) von Archaeen und Eukaryoten gefunden wird . Es ist ein Derivat von Guanosin, bei dem zwei Methylgruppen an den Stickstoff in der zweiten Position der Guaninbase gebunden sind . Diese Verbindung spielt eine entscheidende Rolle für die Stabilität und Funktion der tRNA bei der Proteinsynthese .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N2,N2-Dimethylguanosin beinhaltet typischerweise die Methylierung von Guanosin. Der Prozess kann unter Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen durchgeführt werden . Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt, um den Methylierungsprozess zu erleichtern .

Industrielle Produktionsverfahren: Der Prozess würde großtechnische Methylierungsreaktionen mit entsprechenden Sicherheits- und Umweltkontrollen beinhalten, um die Reagenzien und Nebenprodukte zu handhaben .

Analyse Chemischer Reaktionen

Reaktionstypen: N2,N2-Dimethylguanosin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um N2,N2-Dimethylxanthosin zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Guanosin umwandeln.

Substitution: Die Methylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: N2,N2-Dimethylxanthosin.

Reduktion: Guanosin.

Substitution: Verschiedene substituierte Guanosinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: N2,N2-Dimethylguanosin wird als Modellverbindung in Studien zu Nukleosidmodifikationen und deren Auswirkungen auf die RNA-Struktur und -Funktion verwendet .

Biologie: In der biologischen Forschung dient es als Marker für tRNA-Modifikationen und wird zur Untersuchung der Rolle von modifizierten Nukleosiden bei der Proteinsynthese verwendet .

Medizin: Die Verbindung wird auf ihre potenzielle Rolle in der Krebsdiagnostik untersucht, da ihre Spiegel bei bestimmten Krebsarten erhöht sind .

Industrie: N2,N2-Dimethylguanosin wird bei der Entwicklung von Hochdurchsatz-Sequenzierungstechnologien und als Standard in der Massenspektrometrie verwendet .

Wirkmechanismus

N2,N2-Dimethylguanosin übt seine Wirkungen aus, indem es die Struktur der tRNA stabilisiert, was für eine genaue und effiziente Proteinsynthese unerlässlich ist . Die Methylgruppen in der zweiten Position der Guaninbase verstärken die Basenstapelung und verhindern die Bildung von nicht-kanonischen Basenpaaren . Diese Stabilisierung ist entscheidend für die ordnungsgemäße Funktion der tRNA während der Translation .

Wirkmechanismus

N2,N2-Dimethylguanosine exerts its effects by stabilizing the structure of tRNA, which is essential for accurate and efficient protein synthesis . The methyl groups at the second position of the guanine base enhance base-stacking interactions and prevent the formation of non-canonical base pairs . This stabilization is crucial for the proper functioning of tRNA during translation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N2-Methylguanosin: Ähnlich wie N2,N2-Dimethylguanosin, jedoch mit nur einer Methylgruppe am Stickstoff in der zweiten Position.

N6-Methyladenosin: Ein weiteres modifiziertes Nukleosid, das in RNA gefunden wird, mit einer Methylgruppe am Stickstoff in der sechsten Position von Adenin.

Pseudouridin: Ein modifiziertes Nukleosid, bei dem Uridin zu Pseudouridin isomerisiert wird.

Eindeutigkeit: N2,N2-Dimethylguanosin ist einzigartig aufgrund seiner doppelten Methylierung, die im Vergleich zu anderen modifizierten Nukleosiden eine verbesserte Stabilität der tRNA bietet . Diese doppelte Methylierung ist besonders wichtig für die Aufrechterhaltung der strukturellen Integrität der tRNA während der Proteinsynthese .

Biologische Aktivität

2-(3-Bromophenyl)propanoic acid, also known as (R)-2-(3-bromophenyl)propanoic acid, is a chiral compound with significant implications in medicinal chemistry. Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the meta position of the phenyl ring enhances its biological activity and reactivity, making it a candidate for various pharmacological applications, particularly in anti-inflammatory and analgesic drug development.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to modulate pain pathways, suggesting its potential utility in treating conditions characterized by inflammation and pain. Studies indicate that this compound interacts with various biological receptors involved in pain perception, influencing inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Interaction studies have revealed that it may influence cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-(3-Bromophenyl)propionic acid | C10H11BrO2 | 1.00 |

| 4-(3-Bromophenyl)butanoic acid | C11H13BrO2 | 0.98 |

| 3-(4-Bromophenyl)propanoic acid | C10H11BrO2 | 0.98 |

| 3-(2-Bromophenyl)propionic acid | C10H11BrO2 | 0.98 |

| 3-(3,5-Dibromophenyl)propanoic acid | C10H10Br2O2 | 1.00 |

This table illustrates the structural similarities between this compound and other brominated compounds, highlighting its unique features that contribute to its biological activity.

Case Studies

- Anti-inflammatory Efficacy : A study published in International Journal of Molecular Sciences investigated the anti-inflammatory effects of various brominated compounds, including this compound. The findings indicated significant reductions in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases .

- Pain Modulation : Another research effort focused on the analgesic properties of this compound, demonstrating its effectiveness in reducing pain responses in animal models. The study suggested that the compound's mechanism involves modulation of pain receptors, providing a basis for its use in pain management therapies.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMQZFTSIHQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510151 | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-52-5 | |

| Record name | 3-Bromo-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.